molecular formula C5H2N4O B8486647 Pyrazolopyrimidinone CAS No. 190281-17-5

Pyrazolopyrimidinone

Cat. No.: B8486647
CAS No.: 190281-17-5
M. Wt: 134.10 g/mol
InChI Key: DOTPSQVYOBAWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolopyrimidinone is a useful research compound. Its molecular formula is C5H2N4O and its molecular weight is 134.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Treatment

Pyrazolopyrimidinones have shown promise as anticancer agents through various mechanisms:

  • Synergistic Cytotoxicity with Cold Atmospheric Plasma (CAP) : Recent studies demonstrated enhanced cytotoxic effects when pyrazolopyrimidinones were combined with CAP. This combination resulted in significantly increased reactive oxygen species (ROS) generation, leading to improved cancer cell death rates. For instance, two specific pyrazolopyrimidinones were identified as prodrugs that exhibited 5-15 times enhanced cytotoxicity against glioblastoma cells when treated with CAP .
  • Inhibition of Kinases : Pyrazolopyrimidinones have been reported to inhibit several key kinases involved in cancer progression, such as phosphoinositide 3-kinase (PI3K) and glycogen synthase kinase-3 (GSK-3), which play critical roles in cellular processes including growth and survival .

Treatment of Cystic Fibrosis and Obesity

Research has indicated that pyrazolopyrimidinones possess bioactivity relevant to the treatment of cystic fibrosis and obesity. Their ability to modulate cellular pathways involved in these conditions makes them valuable candidates for further exploration .

Erectile Dysfunction

Certain pyrazolopyrimidinone derivatives have been developed as selective inhibitors of phosphodiesterase type 5 (PDE5), demonstrating efficacy in treating erectile dysfunction. These compounds exhibit significant selectivity towards the PDE5 isozyme and show promising in vivo activity .

Case Studies

Several case studies illustrate the effectiveness of pyrazolopyrimidinones in various therapeutic contexts:

StudyDisease TargetFindings
Study on Glioblastoma U-251MG CellsCancerDemonstrated IC50 values ranging from 11 μM to negligible toxicity; identified two prodrug candidates with enhanced cytotoxicity when combined with CAP .
PDE5 Inhibitor DevelopmentErectile DysfunctionCompound 18 showed excellent selectivity and activity towards PDE5, indicating potential for clinical use .
Cystic Fibrosis ResearchCystic FibrosisPyrazolopyrimidinones exhibited bioactivity relevant to cystic fibrosis treatment pathways .

Properties

CAS No.

190281-17-5

Molecular Formula

C5H2N4O

Molecular Weight

134.10 g/mol

IUPAC Name

pyrazolo[4,3-d]pyrimidin-3-one

InChI

InChI=1S/C5H2N4O/c10-5-4-3(8-9-5)1-6-2-7-4/h1-2H

InChI Key

DOTPSQVYOBAWPQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)C(=O)N=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Drug preparation: Sildenafil was synthesized in 6 steps according to reported procedures (Terrett et al., 1996) (U.S. Pat. No. 5,346,901. 1994). Briefly, commercially available 2-ethoxybenzoic acid was converted to 2-ethoxybenzoyl chloride with thionyl chloride. Reaction of 2-ethoxybenzoyl chloride with 4-amino-1-methyl-3-N-propylpyrazole-5-carboxamide yielded the amide in 90% yield. Cyclization of the amide using NaOH afforded pyrazolopyrimidinone in 77% yield. Chlorosulfonylation of the pyrazolopyrimidinone in chlorosulfonic acid, followed by reaction with N-methylpiperazine provided sildenafil in 90% yield. Tadalafil was also synthesized according to reported procedures (Daugan et al., 2003b). Briefly, D-tryptophan methyl ester reacted with piperonal under Pictet-Spengler reaction condition (TFA/CH2Cl2/MeOH) and the resulting product condensed with chloroacetyl chloride to provide acylated intermediate. Reaction of the intermediate with N-methyl amine provided tadalafil. Tadalafil was diluted in 0.1% DMSO.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.